6,8-Dimethoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
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Overview
Description
6,8-Dimethoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a type of naphthyridine, a class of heterocyclic compounds. Naphthyridines are characterized by a fused system of two pyridine rings and can have six isomers depending on the nitrogen atom’s location . They are found in natural products or can be obtained synthetically .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
Naphthyridines are also referred to as “benzodiazines” or “diazanaphthalenes” due to possessing a fused system of two pyridine rings. There are six positional isomers with different locations of nitrogen atoms .Chemical Reactions Analysis
Naphthyridines have been shown to display multiple activities, including anti-infectious, anticancer, neurological, psychotropic, affecting the cardiovascular system, and immune response . The synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands have been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 1,2,3,4-Tetrahydro-5,8-dimethoxy-2-naphthalenamine has a molecular formula of C12H17NO2, an average mass of 207.269 Da, and a mono-isotopic mass of 207.125931 Da .Mechanism of Action
Naphthyridines have been found to display multiple biological activities. They have been used in medicine, particularly in cancer and infectious diseases treatment . Sigma-2 receptor selective ligands have been successfully used as valuable tools to study its pharmacological functions, tumor imaging, and cancer therapeutics or adjuvants .
Future Directions
Properties
IUPAC Name |
6,8-dimethoxy-1,2,3,4-tetrahydro-1,5-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-13-8-6-9(14-2)12-7-4-3-5-11-10(7)8/h6,11H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASYOXJVGIBUPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1NCCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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